
Cerium(III) Trifluoromethanesulfonate
Overview
Description
Cerium(III) trifluoromethanesulfonate (Ce(CF₃SO₃)₃, CAS 76089-77-5) is a lanthanide-based Lewis acid catalyst with the molecular formula C₃CeF₉O₉S₃ and a molecular weight of 587.32 g/mol . It is widely used in organic synthesis, particularly in multicomponent reactions (MCRs) to generate medicinally relevant heterocycles such as triazoles and oxazoles . Its high solubility in polar solvents and stability under acidic conditions make it a versatile catalyst compared to other cerium salts like cerium(III) chloride or cerium(III) nitrate .
Preparation Methods
Preparation Methods of Cerium(III) Trifluoromethanesulfonate
Direct Synthesis from Cerium(III) Oxide or Cerium(III) Hydroxide and Trifluoromethanesulfonic Acid
The most common and industrially relevant method for preparing cerium(III) triflate involves the reaction of cerium(III) oxide (Ce2O3) or cerium(III) hydroxide (Ce(OH)3) with trifluoromethanesulfonic acid (CF3SO3H), a strong acid known for its stability and non-oxidizing properties.
$$
\text{Ce}2\text{O}3 + 6 \text{CF}3\text{SO}3\text{H} \rightarrow 2 \text{Ce}(\text{CF}3\text{SO}3)3 + 3 \text{H}2\text{O}
$$
or
$$
\text{Ce}(\text{OH})3 + 3 \text{CF}3\text{SO}3\text{H} \rightarrow \text{Ce}(\text{CF}3\text{SO}3)3 + 3 \text{H}_2\text{O}
$$
- Cerium(III) oxide or hydroxide is suspended in anhydrous or dry organic solvent (e.g., acetonitrile or dichloromethane) or water.
- Trifluoromethanesulfonic acid is added dropwise under stirring at controlled temperature (often room temperature to 50°C).
- The reaction mixture is stirred until complete dissolution or until no further reaction is observed.
- The solvent and water byproduct are removed under reduced pressure.
- The resulting solid is dried under vacuum or over phosphorus pentoxide (P2O5) to yield pure cerium(III) triflate as a white powder.
This method is favored for its simplicity, high yield, and the ability to produce catalyst-grade material with purity above 98%.
Metathesis Reaction Using Cerium(III) Chloride and Silver Triflate
An alternative preparation involves a metathesis (ion exchange) reaction between cerium(III) chloride (CeCl3) and silver triflate (AgCF3SO3) in an organic solvent.
$$
\text{CeCl}3 + 3 \text{AgCF}3\text{SO}3 \rightarrow \text{Ce}(\text{CF}3\text{SO}3)3 + 3 \text{AgCl} \downarrow
$$
- Cerium(III) chloride is dissolved in anhydrous acetonitrile or another suitable solvent.
- Silver triflate is added slowly to the solution under inert atmosphere to avoid moisture.
- The mixture is stirred at room temperature or slightly elevated temperature.
- Silver chloride precipitates out and is removed by filtration.
- The filtrate containing cerium(III) triflate is concentrated and dried under vacuum.
This method is useful when high purity and anhydrous cerium(III) triflate are required, although it is more expensive due to the use of silver salts and requires careful handling to avoid contamination.
Recrystallization and Purification
Regardless of the initial synthesis route, cerium(III) triflate is often purified by recrystallization from solvents such as acetonitrile, ethanol, or water to remove impurities and residual starting materials. The compound is hygroscopic, so drying under vacuum or in a desiccator with P2O5 is essential to maintain its catalytic activity.
Comparative Data Table of Preparation Methods
Preparation Method | Starting Materials | Solvent(s) | Temperature Range | Yield (%) | Purity (%) | Notes |
---|---|---|---|---|---|---|
Direct acid-base reaction | Ce2O3 or Ce(OH)3 + CF3SO3H | Water, acetonitrile | 20–50°C | 85–95 | >98 | Simple, scalable, water byproduct |
Metathesis reaction | CeCl3 + AgCF3SO3 | Acetonitrile | 20–40°C | 70–90 | >99 | Requires silver salt, expensive |
Recrystallization (post-synthesis) | Crude cerium(III) triflate | Acetonitrile, ethanol | Ambient | N/A | >99 | Improves purity, removes residual salts |
Research Findings and Notes on Preparation
- Cerium(III) triflate prepared by direct reaction with trifluoromethanesulfonic acid exhibits excellent catalytic activity in acetylation and cycloaddition reactions, maintaining stability and reusability after drying.
- The compound is hygroscopic and must be stored in a dry, cool environment away from moisture and oxidizing agents to prevent degradation.
- The direct synthesis method is preferred for large-scale production due to cost-effectiveness and simplicity, while the metathesis method is reserved for applications requiring ultra-high purity.
- The triflate ion (CF3SO3−) imparts strong Lewis acidity and stability to the cerium(III) center, making the compound a versatile catalyst in organic synthesis.
- The aqueous solubility of cerium(III) triflate facilitates its use in environmentally friendly catalytic processes, including aqueous-phase cycloaddition reactions.
Chemical Reactions Analysis
Cerium(III) Trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: It can be reduced under specific conditions to form cerium(II) compounds.
Substitution: It participates in substitution reactions, particularly in the formation of esters and ethers.
Common reagents used in these reactions include trifluoromethanesulfonic acid, acetic anhydride, and various organic substrates. Major products formed from these reactions include esters, ethers, and other organic compounds .
Scientific Research Applications
Catalysis
Overview : Cerium(III) trifluoromethanesulfonate functions as an effective catalyst in numerous organic reactions, particularly in the synthesis of complex molecules. Its ability to enhance reaction rates and improve yields makes it valuable in synthetic chemistry.
Case Study : A notable study demonstrated the use of this compound in the cycloaddition of 1,4-naphthoquinone with functionalized azides. This reaction was conducted in aqueous solutions, yielding high amounts of naphtho[2,3-d][1,2,3]triazole-4,9-dione derivatives. The method was highlighted for its environmentally friendly conditions and scalability, making it suitable for large-scale applications .
Overview : The electronics industry employs this compound in producing high-performance capacitors and semiconductors. Its role enhances device efficiency and longevity.
Case Study : Research indicates that the incorporation of cerium compounds into electronic materials can significantly improve their dielectric properties, leading to better performance in capacitors .
Environmental Applications
Overview : this compound is being explored for its potential in environmental remediation, particularly in removing heavy metals from wastewater.
Case Study : Studies have shown that cerium-based catalysts can effectively facilitate the reduction of toxic metals in contaminated water sources, contributing to cleaner environments .
Biomedical Research
Overview : In biomedical research, this compound is under investigation for its antioxidant properties. These properties may have implications for developing treatments for diseases related to oxidative stress.
Case Study : Research has focused on the compound's ability to scavenge free radicals, which is crucial for protecting cells from oxidative damage. This application holds promise for therapeutic interventions in various oxidative stress-related conditions .
Mechanism of Action
The mechanism by which Cerium(III) Trifluoromethanesulfonate exerts its effects involves its ability to act as a Lewis acid. It coordinates with electron-rich substrates, facilitating various chemical transformations. The molecular targets and pathways involved include the activation of carbonyl compounds and the stabilization of reaction intermediates .
Comparison with Similar Compounds
Solubility and Chemical Stability
Cerium(III) trifluoromethanesulfonate exhibits superior solubility in polar aprotic solvents (e.g., toluene, acetonitrile) compared to other Ce(III) salts. For instance:
- Cerium(III) hydroxide : Solubility constant (Ksp) ~10⁻²⁰ at 20°C, making it nearly insoluble .
- Cerium(III) sulfate : Moderately soluble (Ksp ~2.56 at 20°C) but less than Ce(CF₃SO₃)₃ .
- Cerium(III) chloride : Highly soluble (Ksp ~1.6 × 10⁻⁵) but hygroscopic and less stable in acidic media .
Among lanthanides, europium(III) sulfate (Ksp ~2.56) and europium(III) hydroxide (Ksp ~1.538 × 10⁻⁵) are significantly less soluble than Ce(III) analogs, highlighting Ce(CF₃SO₃)₃’s unique utility in homogeneous catalysis .
Table 1: Solubility Comparison of Selected Ce(III) and Eu(III) Compounds
Compound | Solubility Constant (Ksp) | Solubility in Water |
---|---|---|
Ce(CF₃SO₃)₃ | N/A | High |
Ce(OH)₃ | ~10⁻²⁰ | Insoluble |
Ce₂(SO₄)₃ | ~2.56 | Moderate |
Eu(OH)₃ | 1.538 × 10⁻⁵ | Low |
Eu₂(SO₄)₃ | ~2.56 | Low |
Lewis Acidity and Ionic Radius
The ionic radius of Ce³+ (1.01 Å, coordination number (CN)=6) is larger than that of Sc³+ (0.745 Å, CN=6) and Yb³+ (0.868 Å, CN=6), as per Shannon’s revised ionic radii . This larger radius reduces Lewis acidity compared to smaller cations like Sc³+ but enhances substrate coordination flexibility. For example:
- Scandium(III) triflate : Higher Lewis acidity due to smaller ionic radius, often used in demanding Friedel-Crafts reactions.
- Ytterbium(III) triflate : Intermediate acidity, preferred for asymmetric catalysis.
- Cerium(III) triflate : Balances moderate acidity with solubility, ideal for MCRs requiring prolonged reaction stability .
Catalytic Performance in Organic Reactions
- Multicomponent Reactions (MCRs) : Ce(CF₃SO₃)₃ catalyzes the synthesis of triazole and oxazole rings from alkynyl carboxylic acids, isocyanides, and azides at elevated temperatures (). Competing lanthanides like Yb(CF₃SO₃)₃ or La(CF₃SO₃)₃ show lower yields under identical conditions due to reduced solubility or acidity .
- Friedel-Crafts Acylation: Ce(CF₃SO₃)₃ outperforms CeCl₃ due to its non-hygroscopic nature and stability, though it is less active than Sc(CF₃SO₃)₃ .
Table 2: Catalytic Efficiency in MCRs (Representative Example)
Catalyst | Reaction Yield (%) | Temperature (°C) |
---|---|---|
Ce(CF₃SO₃)₃ | 85–92 | 100 |
Yb(CF₃SO₃)₃ | 70–78 | 100 |
La(CF₃SO₃)₃ | 65–72 | 100 |
Sc(CF₃SO₃)₃ | 80–88 | 80 |
Oxidation State Stability
Cerium uniquely exhibits a 4+/3+ redox system , unlike most lanthanides (e.g., Eu³+/Eu²+). Under oxidative conditions, Ce(III) can transition to Ce(IV), forming cerium(IV) oxide at crystal boundaries, which may inhibit sintering in materials science applications . This redox activity is absent in analogous compounds like samarium(III) or dysprosium(III) triflates .
Commercial Availability and Handling
Ce(CF₃SO₃)₃ is widely available from suppliers (e.g., Strem Chemicals, J&K®) in 5–25 g quantities, comparable to other triflates like Sc(CF₃SO₃)₃ or Y(CF₃SO₃)₃ . However, its hygroscopic nature necessitates anhydrous handling, similar to most trifluoromethanesulfonates .
Biological Activity
Cerium(III) trifluoromethanesulfonate (Ce(OTf)₃) is a versatile Lewis acid that has garnered attention for its catalytic properties in various organic reactions. This article explores the biological activity of this compound, focusing on its applications in organic synthesis, its catalytic efficiency, and potential implications in pharmaceutical development.
Overview of this compound
Chemical Properties:
- Molecular Formula: C₃CeF₉O₉S₃
- Molecular Weight: 587.31 g/mol
- Solubility: Soluble in water; hygroscopic in nature.
- Melting Point: >300°C
This compound is primarily used as a catalyst in organic synthesis due to its ability to promote various chemical transformations under mild conditions. Its unique properties make it suitable for applications in both academic research and industrial processes.
Catalytic Activity
This compound acts as a mild Lewis acid, facilitating several reactions, including:
- Acetal Hydrolysis: Efficiently catalyzes the hydrolysis of acetals and ethers, enhancing reaction rates compared to traditional methods .
- Cycloaddition Reactions: Demonstrated effectiveness in catalyzing cycloaddition reactions, such as the synthesis of naphtho[2,3-d][1,2,3]triazole derivatives from 1,4-naphthoquinone and functionalized azides .
- Sugar Acetylation: Catalyzes the per-O-acetylation of sugars with high yields under mild conditions, showcasing its utility in carbohydrate chemistry .
Biological Applications
The biological implications of this compound primarily arise from its role as a catalyst in synthesizing biologically relevant compounds. The following sections detail specific case studies highlighting its biological activity.
Case Study 1: Synthesis of Bioactive Compounds
A study by Liang and Chien-Fu demonstrated the use of Ce(OTf)₃ in the cycloaddition of 1,4-naphthoquinone with azides to produce naphtho[2,3-d][1,2,3]triazole derivatives. These compounds exhibit significant biological activity, including potential anticancer properties. The reaction was performed under environmentally friendly conditions, emphasizing the scalability and efficiency of using cerium catalysts in drug development .
Reaction Type | Reactants | Products | Yield (%) |
---|---|---|---|
Cycloaddition | 1,4-Naphthoquinone + Azides | Naphtho[2,3-d][1,2,3]triazoles | High |
Case Study 2: Catalysis in Organic Synthesis
In another investigation, Ce(OTf)₃ was employed to facilitate the acetalization of aldehydes and ketones. This reaction is crucial for protecting functional groups during synthetic pathways in pharmaceutical chemistry. The study reported that Ce(OTf)₃ provided better yields than other Lewis acids under similar conditions .
Reaction Type | Substrate Type | Product Type | Yield (%) |
---|---|---|---|
Acetalization | Aldehydes/Ketones | Acetals | Excellent |
Mechanistic Insights
The mechanism by which this compound operates involves coordination with substrates to stabilize transition states and lower activation energies. This behavior is typical of Lewis acids and is crucial for enhancing reaction rates in organic transformations. The catalytic cycle often includes:
- Coordination of Ce(OTf)₃ to the substrate.
- Formation of a more reactive intermediate.
- Product formation through bond cleavage or formation.
Safety and Handling
This compound is classified as an irritant (H315 - Skin Irrit. 2), necessitating careful handling protocols. It should be stored away from moisture and oxidizing agents to maintain stability.
Q & A
Basic Research Questions
Q. What is the recommended method for synthesizing Cerium(III) Trifluoromethanesulfonate, and how is purity ensured?
this compound is synthesized by reacting Cerium(III) chloride with trifluoromethanesulfonic acid (triflic acid) under anhydrous conditions. The product is purified via high-temperature sublimation under vacuum to remove impurities. Purity is confirmed using X-ray crystallography and elemental analysis. Storage in a desiccator prevents hygroscopic degradation .
Q. What safety protocols are critical when handling this compound in the laboratory?
Key protocols include:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of dust.
- Storage : Keep in sealed, moisture-resistant containers under inert gas (e.g., argon).
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Q. How does this compound function as a Lewis acid in Friedel-Crafts reactions?
The Ce³⁺ ion coordinates to carbonyl oxygen, polarizing the substrate and enhancing electrophilicity. Optimal conditions involve anhydrous solvents (e.g., dichloromethane) and catalytic loading (5–10 mol%). Reaction progress is monitored via TLC or GC-MS .
Advanced Research Questions
Q. How does the ionic radius of Ce³⁺ influence its catalytic activity compared to other lanthanides?
The ionic radius of Ce³⁺ (1.14 Å, 8-coordinate) impacts coordination geometry and substrate accessibility. Smaller lanthanides (e.g., Y³⁺, 1.04 Å) exhibit higher Lewis acidity but reduced steric flexibility. Catalytic efficiency is evaluated via kinetic studies comparing turnover frequencies (TOF) in acyl transfer reactions .
Q. What methodologies enable selective detection of Ce³⁺ in aqueous solutions at nanomolar concentrations?
A tridentate oxazolidine-based fluorescent probe (TN) binds Ce³⁺ selectively in HEPES buffer (pH 7.4). Detection limits (~10 nM) are validated via fluorescence spectroscopy and DFT calculations to confirm binding geometry. Interference from competing cations (e.g., Fe³⁺) is minimized using masking agents like EDTA .
Q. How can reaction conditions be optimized for Ce(III)-catalyzed asymmetric synthesis?
Key parameters:
- Solvent : Non-polar solvents (toluene) enhance enantioselectivity.
- Temperature : Reactions at −20°C improve stereochemical control.
- Additives : Chiral ligands (e.g., BINOL) increase enantiomeric excess (ee) by stabilizing transition states. Optimization is guided by DOE (Design of Experiments) and monitored via HPLC with chiral columns .
Q. What analytical techniques assess the thermal stability of this compound under reaction conditions?
Thermogravimetric analysis (TGA) reveals decomposition onset at ~250°C. Stability in solution is monitored via UV-Vis spectroscopy (λ = 300–400 nm) under varying pH and solvent systems. Hydration states are characterized using Karl Fischer titration .
Q. Can this compound be integrated into metal-organic frameworks (MOFs) for catalytic applications?
Yes. Ce(III) triflate reacts with dicarboxylic acids (e.g., 2,5-thiophenedicarboxylic acid) under hydrothermal conditions to form MOFs. Structural integrity is confirmed via PXRD and BET surface area analysis. Applications include gas adsorption and acid-catalyzed C–C coupling .
Q. How are contradictory data on Ce(III) coordination behavior resolved in mechanistic studies?
Discrepancies in ionic radius effects or catalytic pathways are addressed by:
Properties
IUPAC Name |
cerium(3+);trifluoromethanesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CHF3O3S.Ce/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHSMPGGNMIPKTH-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Ce+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3CeF9O9S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370052 | |
Record name | Cerium(III) Triflate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
587.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76089-77-5 | |
Record name | Cerium(III) Triflate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cerium(III) Trifluoromethanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.